molecular formula C8H7BN2O3 B11904335 (7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid

(7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid

Cat. No.: B11904335
M. Wt: 189.97 g/mol
InChI Key: UONUPAGJHBYFSV-UHFFFAOYSA-N
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Description

(7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid is a boronic acid derivative of the 1,8-naphthyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the boronic acid and naphthyridine moieties in its structure allows for unique reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The naphthyridine core can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Dihydro derivatives of the naphthyridine core.

    Substitution: Various substituted naphthyridine derivatives.

Scientific Research Applications

(7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic sites in proteins, such as the active site serine residues in enzymes. This interaction can inhibit enzyme activity, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: The parent compound, which lacks the boronic acid group.

    Gemifloxacin: A fluoroquinolone antibiotic that contains a 1,8-naphthyridine core.

    Boronic Acids: Compounds that contain the boronic acid group but lack the naphthyridine core.

Uniqueness

(7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid is unique due to the combination of the boronic acid and naphthyridine moieties

Properties

Molecular Formula

C8H7BN2O3

Molecular Weight

189.97 g/mol

IUPAC Name

(7-oxo-8H-1,8-naphthyridin-3-yl)boronic acid

InChI

InChI=1S/C8H7BN2O3/c12-7-2-1-5-3-6(9(13)14)4-10-8(5)11-7/h1-4,13-14H,(H,10,11,12)

InChI Key

UONUPAGJHBYFSV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(NC(=O)C=C2)N=C1)(O)O

Origin of Product

United States

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